2-(chloromethyl)-1-fluoro-3-methylbenzene
Description
2-(Chloromethyl)-1-fluoro-3-methylbenzene (C₈H₈ClF) is a halogenated aromatic compound characterized by a chloromethyl (–CH₂Cl) group at position 2, a fluorine atom at position 1, and a methyl (–CH₃) group at position 3 of the benzene ring. Its molecular structure (SMILES: CC1=C(C(=CC=C1)F)CCl; InChIKey: GGJVGJOFFKFBTQ-UHFFFAOYSA-N) suggests moderate polarity due to the electron-withdrawing fluorine and the reactive chloromethyl group, which is susceptible to nucleophilic substitution reactions. This compound is typically synthesized via alkylation or halogenation pathways, as inferred from methods described for analogous structures .
Properties
CAS No. |
1182356-79-1 |
|---|---|
Molecular Formula |
C8H8ClF |
Molecular Weight |
158.60 g/mol |
IUPAC Name |
2-(chloromethyl)-1-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H8ClF/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5H2,1H3 |
InChI Key |
GGJVGJOFFKFBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)CCl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1-fluoro-3-methylbenzene can be achieved through several methods. One common approach involves the chloromethylation of 1-fluoro-3-methylbenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, and the chloromethyl group is introduced at the ortho position relative to the fluorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes typically use continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. Industrial production may also involve purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-1-fluoro-3-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, sodium thiolate, or sodium alkoxide. The reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium is commonly used for the oxidation of the methyl group.
Reduction: Lithium aluminum hydride in anhydrous ether is used for the reduction of the chloromethyl group.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers, depending on the nucleophile used.
Oxidation: The major product is 2-(chloromethyl)-1-fluoro-3-methylbenzoic acid.
Reduction: The major product is 2-(methyl)-1-fluoro-3-methylbenzene.
Scientific Research Applications
2-(chloromethyl)-1-fluoro-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. The chloromethyl group can be used for further functionalization.
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the preparation of functional materials, such as polymers and resins, due to its reactive chloromethyl group.
Chemical Biology: The compound can be used to study the effects of fluorine substitution on the biological activity of aromatic compounds.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1-fluoro-3-methylbenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring.
Comparison with Similar Compounds
Chloro-Fluoro-Methylbenzenes
1-Fluoro-3-methylbenzene (C₇H₇F) :
Lacks the chloromethyl group, resulting in lower molecular weight (110.13 g/mol vs. 158.6 g/mol) and reduced reactivity. The absence of –CH₂Cl limits its utility in alkylation reactions, making it primarily a model compound in computational studies .- 1-Chloro-2-fluorobenzene (C₆H₄ClF): Features chlorine and fluorine at adjacent positions.
Bromo-Chloro-Fluoro-Methylbenzenes
- 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (C₇H₅BrClF) :
Substitutes bromine at position 2 and chlorine at position 3, increasing molecular weight (243.47 g/mol) and reactivity. Bromine’s higher leaving-group ability may enhance electrophilic substitution rates compared to the chloromethyl group in the target compound. Safety data indicate significant hazards, necessitating stringent handling protocols .
Sulfanylmethyl and Trifluoromethyl Derivatives
- 1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene: Incorporates a sulfanylmethyl (–SCH₂–) group instead of chloromethyl.
- 1-[2-(Chloromethyl)phenoxy]-3-(trifluoromethyl)benzene: Replaces the methyl group with a trifluoromethyl (–CF₃) substituent. The strong electron-withdrawing nature of –CF₃ could deactivate the benzene ring further, affecting reaction kinetics in comparison to the target compound’s –CH₃ group .
Data Table: Key Properties of Selected Compounds
Biological Activity
Chemical Structure and Properties
The molecular formula for 2-(chloromethyl)-1-fluoro-3-methylbenzene is C8H8ClF. This compound features a chloromethyl group and a fluorine atom attached to a methyl-substituted benzene ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS No. | 1182356-79-1 |
| Molecular Formula | C8H8ClF |
| Molecular Weight | 158.6 g/mol |
| Physical State | Liquid |
| Purity | >95% |
Biological Activity Overview
While specific studies on this compound are sparse, compounds with similar structures often exhibit significant biological activities such as:
- Antimicrobial Properties : Halogenated aromatic compounds are known for their antibacterial and antifungal properties.
- Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell growth by targeting specific pathways.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in metabolic processes.
The mechanisms through which this compound may exert its biological effects can be hypothesized based on the behavior of related compounds:
- Receptor Interaction : The presence of halogen atoms can enhance lipophilicity, allowing the compound to interact with various receptors more effectively.
- Nucleophilic Substitution : The chloromethyl group may participate in nucleophilic substitution reactions, potentially leading to the formation of more biologically active derivatives.
- Metabolic Stability : The fluorine atom may contribute to the metabolic stability of the compound, influencing its pharmacokinetics.
Case Studies and Research Findings
Research on structurally similar compounds provides insights into the potential biological activities of this compound:
- A study examining various chlorinated benzenes found that they exhibited significant cytotoxicity against cancer cell lines, suggesting a potential anticancer role for similar halogenated compounds .
- Another investigation into fluorinated aromatic compounds highlighted their effectiveness in modulating enzyme activity, which could be relevant for drug development .
Comparison with Similar Compounds
To better understand the potential activity of this compound, it is useful to compare it with other halogenated aromatic compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-Fluorotoluene | Moderate antimicrobial | Enzyme inhibition |
| Chlorobenzene | Anticancer properties | Nucleophilic substitution |
| Bromobenzene | Antifungal effects | Receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
